molecular formula C25H27N2O5P B11404912 Dimethyl [5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11404912
M. Wt: 466.5 g/mol
InChI Key: KYWRUBYNWGTTBZ-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples are:

Uniqueness

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C25H27N2O5P

Molecular Weight

466.5 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C25H27N2O5P/c1-29-21-13-11-18(12-14-21)15-16-26-24-25(33(28,30-2)31-3)27-23(32-24)17-20-9-6-8-19-7-4-5-10-22(19)20/h4-14,26H,15-17H2,1-3H3

InChI Key

KYWRUBYNWGTTBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)P(=O)(OC)OC

Origin of Product

United States

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